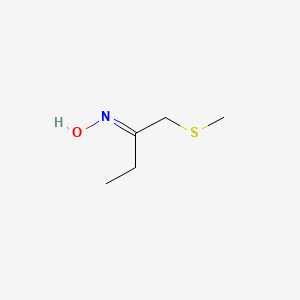
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate: is a chemical compound with the molecular formula C14H22O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the esterification of octahydro-4,7-methano-1H-inden-5-ol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of reagents and energy.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Although not widely used in medicine, preliminary studies suggest that this compound may have potential therapeutic applications due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery.
Mecanismo De Acción
The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biochemical processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Comparison: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate stands out due to its ester functional group, which imparts unique chemical reactivity and scent properties. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
Propiedades
Número CAS |
84962-69-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
8-tricyclo[5.2.1.02,6]decanyl 2-methylpropanoate |
InChI |
InChI=1S/C14H22O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h8-13H,3-7H2,1-2H3 |
Clave InChI |
AOQXHDOGCZXFEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1CC2CC1C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


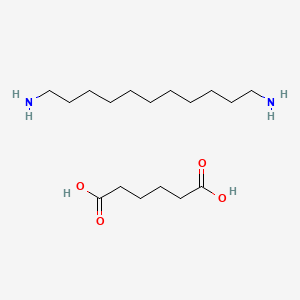
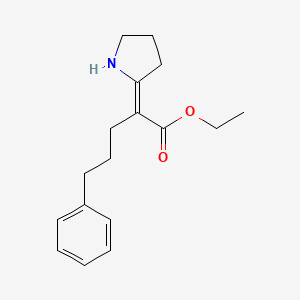


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
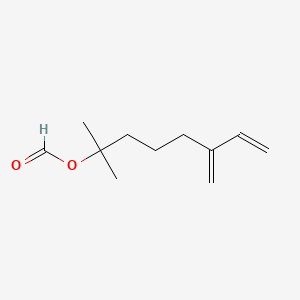


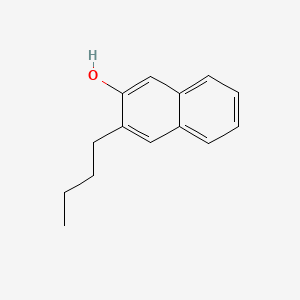
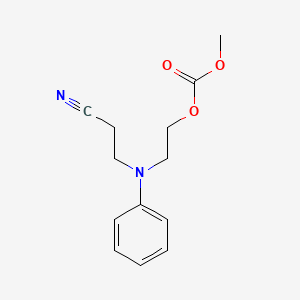
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


